2-Oxo-1-phenylpyrrolidine-3-carbonitrile
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Overview
Description
2-Oxo-1-phenylpyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol. It is characterized by a pyrrolidine ring substituted with a phenyl group, a nitrile group, and a ketone group. This compound is primarily used in research and development settings and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-phenylpyrrolidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the pyrrolidine ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-phenylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-Oxo-1-phenylpyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Oxo-1-phenylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Oxopyrrolidine-3-carbonitrile: Lacks the phenyl group, making it less complex.
Uniqueness
2-Oxo-1-phenylpyrrolidine-3-carbonitrile is unique due to its combination of a phenyl group, a nitrile group, and a ketone group on the pyrrolidine ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-oxo-1-phenylpyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-8-9-6-7-13(11(9)14)10-4-2-1-3-5-10/h1-5,9H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBIWQFUUPGIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C#N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582962 |
Source
|
Record name | 2-Oxo-1-phenylpyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930298-96-7 |
Source
|
Record name | 2-Oxo-1-phenylpyrrolidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50582962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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